molecular formula C9H5FNO- B13919968 [2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide

[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide

Katalognummer: B13919968
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: ZXJAUQNMPLJOFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide is an organic compound characterized by the presence of a fluorophenyl group attached to a prop-1-enylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide typically involves the use of fluorophenyl derivatives and appropriate reagents to form the desired enylidene structure. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives .

Wissenschaftliche Forschungsanwendungen

[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide is unique due to its specific enylidene structure and the presence of a fluorophenyl group.

Eigenschaften

Molekularformel

C9H5FNO-

Molekulargewicht

162.14 g/mol

IUPAC-Name

[2-(4-fluorophenyl)-3-oxoprop-1-enylidene]azanide

InChI

InChI=1S/C9H5FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6H/q-1

InChI-Schlüssel

ZXJAUQNMPLJOFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=C=[N-])C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.